N-(3-fluoro-4-methylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2S2/c1-14-4-7-17(12-19(14)25)27-21(30)13-32-22-11-10-20(28-29-22)23-15(2)26-24(33-23)16-5-8-18(31-3)9-6-16/h4-12H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFHTAQIHZCDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Fluorinated phenyl group : Enhances lipophilicity and may influence receptor interactions.
- Thiazole and pyridazine moieties : Known for their roles in biological activity, particularly in anticancer and anticonvulsant properties.
- Sulfanyl acetamide group : Potentially involved in the modulation of enzyme activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating thiazole-linked compounds, certain derivatives demonstrated IC50 values below 20 µM against A549 lung adenocarcinoma cells, suggesting potent anticancer effects .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | A549 | 15.5 | Induction of apoptosis |
| 2 | MCF7 | 18.2 | Inhibition of cell cycle progression |
| 3 | HepG2 | 22.0 | Modulation of PI3K/Akt signaling pathway |
Anticonvulsant Activity
The compound's thiazole and pyridazine components suggest potential anticonvulsant activity. Research on related compounds has shown that modifications to the thiazole ring can enhance anticonvulsant efficacy. For example, a derivative with a similar thiazole structure exhibited a median effective dose (ED50) of 18.4 mg/kg in picrotoxin-induced convulsion models .
Case Study: Anticonvulsant Efficacy
In a comparative study, compounds derived from thiazoles were tested for their anticonvulsant properties using the maximal electroshock (MES) test. The results indicated that compounds with electron-withdrawing groups on the aromatic rings exhibited improved seizure protection indices compared to their counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups : Enhance binding affinity to target proteins.
- Substituted Aromatic Rings : Influence pharmacokinetics and bioavailability.
- Sulfanyl Group : Potentially modulates enzyme activity critical for therapeutic effects.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Similar compounds have been documented to inhibit protein kinases involved in cancer progression.
- Modulation of Neurotransmitter Systems : The anticonvulsant effects may arise from alterations in GABAergic transmission or ion channel modulation.
Comparison with Similar Compounds
Target Compound:
- Core : Pyridazine.
- Key Substituents :
- 4-Methyl-1,3-thiazol-5-yl at pyridazine C4.
- 3-Fluoro-4-methylphenyl via sulfanyl-acetamide linkage.
- Electronic Effects : Electron-donating methoxy (4-OCH₃) and electron-withdrawing fluorine (3-F) groups balance hydrophobicity and polarity.
Analog 1: 2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide (618077-46-6)
- Core : Pyridine (vs. pyridazine in the target).
- Substituents: Trifluoromethyl and cyano groups enhance electron-withdrawing effects. 4-Fluorophenyl and 4-methoxyphenyl substituents.
- Implications : Pyridine cores may reduce metabolic stability compared to pyridazine due to lower aromaticity.
Analog 2: N-(3,4-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (477332-63-1)
- Core : 1,2,4-Triazole (vs. thiazole in the target).
- Substituents :
- 4-Chlorophenyl and 4-methylphenyl groups increase hydrophobicity.
- 3,4-Difluorophenyl acetamide.
Analog 3: N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide (1394938-54-5)
- Core : Thiazole-pyridine hybrid (vs. thiazole-pyridazine in the target).
- Substituents: Piperidin-4-yl enhances solubility via basicity. Sulfonylamino group introduces polarity.
- Implications : Pyridine-thiazole hybrids may exhibit distinct pharmacokinetics due to altered π-π stacking interactions.
Pharmacological Activity
Anti-Exudative Activity:
- Target Compound: Not reported, but structurally similar 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showed 62–78% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Key Structural Drivers : Sulfanyl linkages and aryl substituents modulate COX-2 inhibition .
Antibacterial Activity:
- Pyridazine-thiazole analogs like (S)-N-((3-(6-(4-(4,6-dichloropyrimidin-2-yl)piperazin-1-yl)-5-fluoropyridin-3-yl)-2-oxooxazolidin-5-yl)methyl)acetamide demonstrated MIC = 0.25–2 µg/mL against Gram-positive pathogens .
- The target’s 4-methylthiazole group may enhance membrane penetration, while the 3-fluoro-4-methylphenyl moiety could resist enzymatic degradation .
Antiproliferative Potential:
- Triazole-acetamides (e.g., FP1-12) inhibited cancer cell proliferation (IC₅₀ = 8–12 µM) via HDAC or kinase modulation . The target’s pyridazine core may offer unique steric interactions with enzymatic pockets.
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
Q & A
Q. What are the key synthetic steps for preparing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Condensation of 4-methoxyphenyl thiourea with α-bromo ketones under reflux in ethanol .
- Pyridazine-thiol coupling : Reacting the thiazole intermediate with pyridazine derivatives using a sulfide linker, often catalyzed by NaH or K₂CO₃ in DMF .
- Acetamide functionalization : Final coupling with 3-fluoro-4-methylphenylamine via EDC/HOBt-mediated amidation .
Q. Optimization strategies :
- Use anhydrous solvents (e.g., DMF) and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 507.6) .
- Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., IC₅₀ variations in enzyme assays) may arise from:
- Structural impurities : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Assay conditions : Standardize protocols (e.g., pH, temperature, co-solvent concentrations) across studies.
- Target specificity : Use siRNA knockdown or competitive binding assays to validate interactions with proposed targets (e.g., kinases, GPCRs) .
Q. Methodological approach :
- Perform dose-response curves in triplicate.
- Compare results with structurally similar controls (e.g., fluorophenyl-thiazole analogs) .
Q. What strategies can enhance the compound’s metabolic stability for in vivo studies?
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
- Prodrug design : Mask the acetamide group as a tert-butyl carbamate for improved plasma stability .
- In vitro ADME profiling :
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- CYP inhibition screening : Identify metabolic liabilities using fluorogenic substrates .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency?
-
Core modifications :
Modification Impact Reference Replace 4-methylthiazole with 4-trifluoromethyl Enhanced lipophilicity & target binding Substitute 3-fluoro-4-methylphenyl with 3-chloro-4-methoxyphenyl Improved metabolic stability -
Methodology :
- Synthesize 10–15 analogs with systematic substitutions.
- Test in parallel assays (e.g., enzyme inhibition, cell viability).
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or PARP .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
